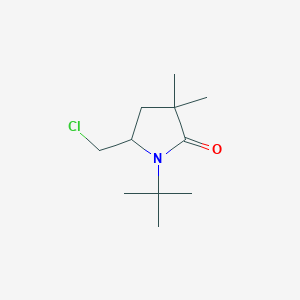
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- is a synthetic organic compound belonging to the pyrrolidinone family. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- typically involves multi-step organic reactions. Common starting materials include pyrrolidinone derivatives and chloromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidinones.
Scientific Research Applications
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar core structure.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
3,3-Dimethyl-2-pyrrolidinone: Another derivative with distinct chemical properties.
Uniqueness
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
647027-87-0 |
|---|---|
Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.73 g/mol |
IUPAC Name |
1-tert-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H20ClNO/c1-10(2,3)13-8(7-12)6-11(4,5)9(13)14/h8H,6-7H2,1-5H3 |
InChI Key |
ZHHJVJFDKJGDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N(C1=O)C(C)(C)C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
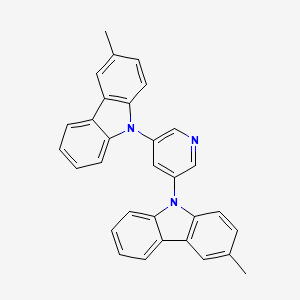
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
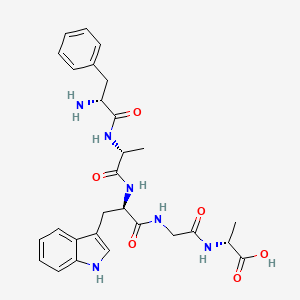
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)

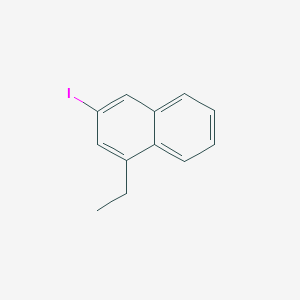
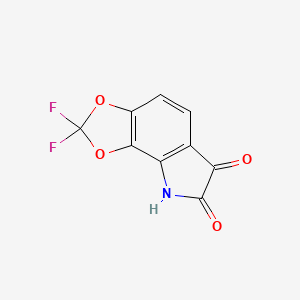
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
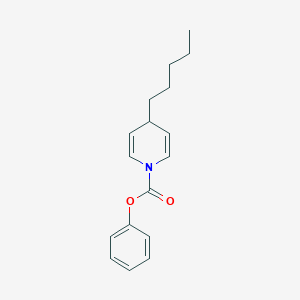
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
